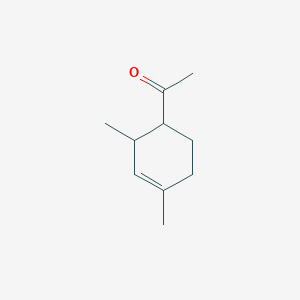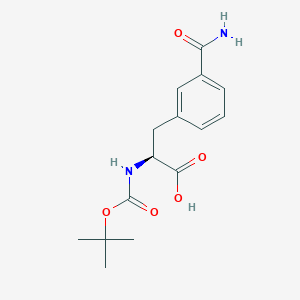
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid and related compounds involves multiple steps, including protection and deprotection of functional groups, and the establishment of chiral centers. Techniques such as alkylation, esterification, and coupling reactions are commonly employed. For instance, a facile synthesis method for an orthogonally protected boronic acid analog of aspartic acid, which shares a similar synthesis pathway, has been developed through selective cleavage and coupling using mixed anhydride methods (Hsiao, 1998). Moreover, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adjustment of reaction conditions to achieve desired stereoselectivity (Bakonyi et al., 2013).
Molecular Structure Analysis
Molecular structure analysis involves studying the conformation and stereochemistry of the molecule. The crystal structure of related compounds reveals insights into the conformation-stabilizing function of weak intermolecular bonding and the orientation of functional groups (Kozioł et al., 2001). Such analyses are crucial for understanding the reactivity and interaction of the molecule with other compounds.
Chemical Reactions and Properties
The chemical reactions involving (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid often revolve around its functional groups. These include reactions for the introduction of the Boc protecting group, which is a common strategy in peptide synthesis to protect amino groups (Heydari et al., 2007). The compound's ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and specific rotation, are determined by their molecular structure. These properties are essential for the compound's application in synthesis and its handling in laboratory settings. Unfortunately, specific data on these properties for (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid are not detailed in the provided references.
Chemical Properties Analysis
Chemical properties include reactivity with different reagents, stability under various conditions, and the compound's behavior in chemical reactions. The tert-butoxycarbonyl (Boc) group, for example, is known for its ease of introduction and removal under mild conditions, making it an excellent protecting group for amines (Sakaitani & Ohfune, 1990). The chemical versatility of the Boc group is instrumental in the synthesis of complex molecules.
Applications De Recherche Scientifique
Flavor Compound Production in Foods
Branched aldehydes, derived from amino acids, are pivotal in flavoring many food products, both fermented and non-fermented. The metabolic pathways for the production and degradation of these compounds, including 2-methyl propanal and 2- and 3-methyl butanal, have been extensively studied. These aldehydes contribute significantly to the flavor profile of various foods, underlining the importance of understanding their generation for controlled flavor formation (Smit, Engels, & Smit, 2009).
Bioactive Compound Synthesis
Research on naturally occurring neo fatty acids, neo alkanes, and their derivatives, including synthetic compounds containing tertiary butyl groups, highlights their potential as antioxidants, and for anticancer, antimicrobial, and antibacterial applications. These compounds demonstrate the significant prospects for future chemical preparations, revealing the broad applicability of tert-butyl based compounds in various scientific and industrial contexts (Dembitsky, 2006).
Environmental Biodegradation
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been explored, identifying microorganisms capable of degrading ETBE through aerobic processes. This research provides insights into the microbial pathways and potential for bioaugmentation and biostimulation strategies in mitigating environmental contamination by tert-butyl ethers (Thornton et al., 2020).
Industrial and Pharmaceutical Applications
The broad utility of carboxylic acids, including those with tert-butyl groups, extends to their role as precursors for a variety of industrial chemicals. Research into the inhibitory effects of carboxylic acids on microbial biocatalysts underlines their potential in biorenewable fuel and chemical production, offering pathways for engineering more robust microbial strains (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This involves predicting potential future research directions, such as new synthetic methods, applications, or modifications of the compound.
Please note that this is a general approach and the specific details would depend on the particular compound and the available research on it. For “(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid”, more specific information may be available in scientific literature or databases not currently accessible to me. It may be beneficial to consult a chemist or a scientific database for more detailed information.
Propriétés
IUPAC Name |
(2S)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPCVUPCEXUFGD-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-carbamoylphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


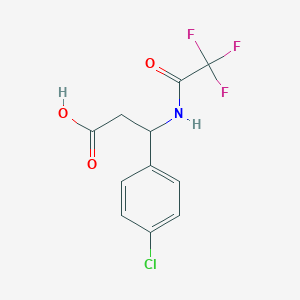
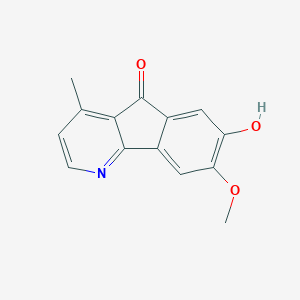
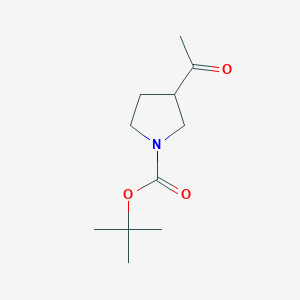
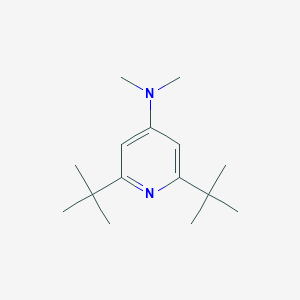
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
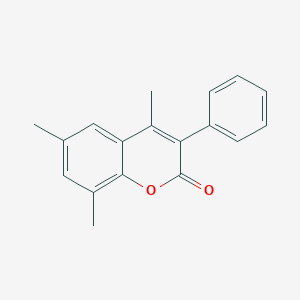
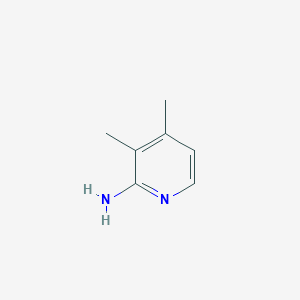
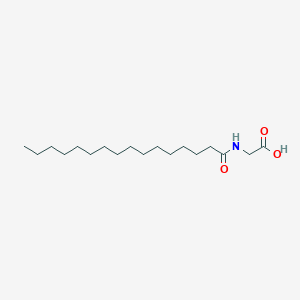
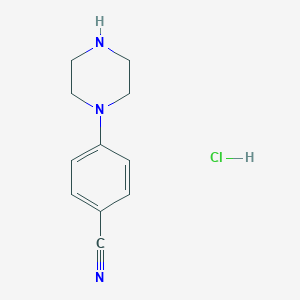
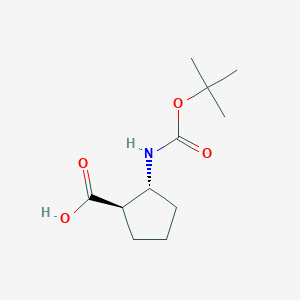
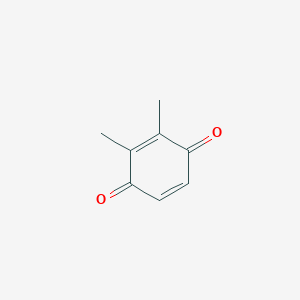
![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
